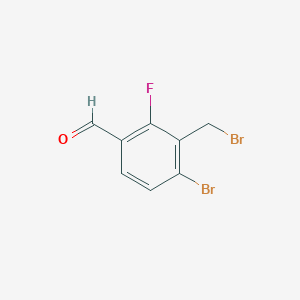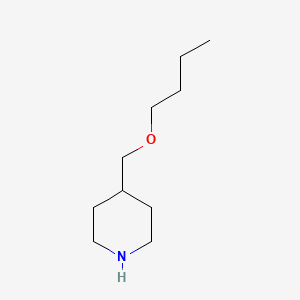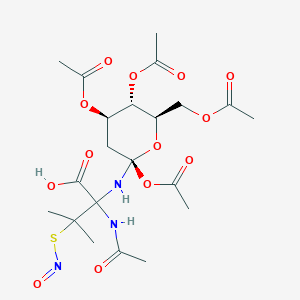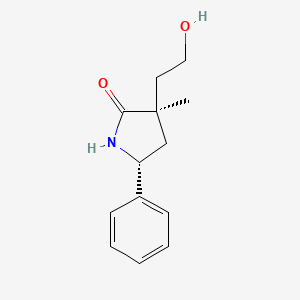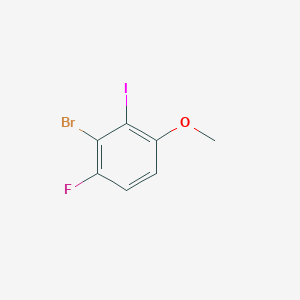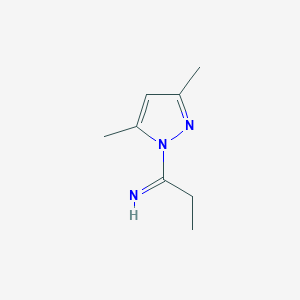
2,2-Difluoro-2-nitro-1-phenylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-nitro-1-phenylethanone is an organic compound with the molecular formula C8H5F2NO3 It is characterized by the presence of two fluorine atoms, a nitro group, and a phenyl group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-nitro-1-phenylethanone typically involves the introduction of fluorine and nitro groups onto a phenylethanone precursor. One common method involves the nitration of 2,2-difluoro-1-phenylethanone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 2,2-difluoro-2-nitro-1-phenylethanone may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to optimize production efficiency.
化学反応の分析
Types of Reactions
2,2-Difluoro-2-nitro-1-phenylethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Reduction: 2,2-Difluoro-2-amino-1-phenylethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized phenyl derivatives.
科学的研究の応用
2,2-Difluoro-2-nitro-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated and nitro-substituted compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties imparted by the fluorine and nitro groups.
作用機序
The mechanism of action of 2,2-difluoro-2-nitro-1-phenylethanone depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets, while the nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
2,2-Difluoro-2-iodo-1-phenylethanone: Similar structure but with an iodine atom instead of a nitro group.
2-Chloro-2,2-difluoroacetophenone: Contains a chlorine atom instead of a nitro group.
2,2-Difluoro-1-phenylethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
2,2-Difluoro-2-nitro-1-phenylethanone is unique due to the combination of fluorine and nitro groups, which impart distinct chemical and physical properties. The presence of these groups can enhance the compound’s reactivity, stability, and potential for forming hydrogen bonds, making it valuable in various research and industrial applications.
特性
CAS番号 |
33128-13-1 |
|---|---|
分子式 |
C8H5F2NO3 |
分子量 |
201.13 g/mol |
IUPAC名 |
2,2-difluoro-2-nitro-1-phenylethanone |
InChI |
InChI=1S/C8H5F2NO3/c9-8(10,11(13)14)7(12)6-4-2-1-3-5-6/h1-5H |
InChIキー |
XKYKMZZFTXIGHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C([N+](=O)[O-])(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12853399.png)

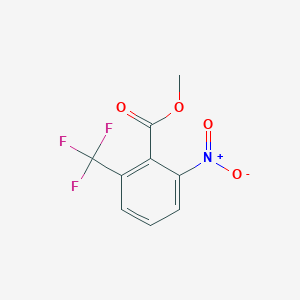

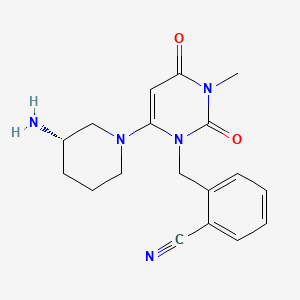
![3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12853421.png)
